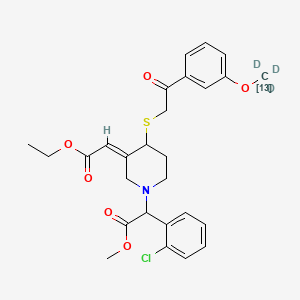

trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative

Description

Historical Context and Development

The development of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative emerged from the growing need for robust analytical methods in clopidogrel research during the early 2000s. Clopidogrel, as a second-generation thienopyridine antiplatelet agent, presented unique analytical challenges due to its complex metabolism and the instability of its active metabolites. The pharmaceutical industry recognized that conventional analytical approaches were insufficient for accurately quantifying clopidogrel and its metabolites in biological samples, particularly given the rapid conversion and back-conversion processes that occur in plasma matrices.

The evolution toward isotopically labeled internal standards gained momentum as liquid chromatography-tandem mass spectrometry became the gold standard for pharmaceutical analysis. Early analytical methods struggled with matrix effects, ion suppression, and the inherent instability of clopidogrel metabolites. Research groups began exploring the use of deuterated analogues, with clopidogrel-d4 being among the first stable isotope-labeled compounds developed for this purpose. However, the need for more specific derivatives led to the development of the carbon-13 and deuterium-labeled metabolite derivatives.

The specific development of the this compound represented a significant advancement in addressing the analytical challenges associated with clopidogrel active metabolite quantification. The incorporation of both carbon-13 and deuterium isotopes provided enhanced mass spectrometric differentiation while maintaining chemical similarity to the target analytes. This dual isotope labeling approach became particularly valuable for studies requiring the simultaneous quantification of multiple clopidogrel species, including the parent drug, inactive metabolites, and the pharmacologically active metabolite derivatives.

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpiperidin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClNO6S/c1-4-35-25(31)15-19-16-29(26(27(32)34-3)21-10-5-6-11-22(21)28)13-12-24(19)36-17-23(30)18-8-7-9-20(14-18)33-2/h5-11,14-15,24,26H,4,12-13,16-17H2,1-3H3/b19-15+/i2+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIXPNIXZHUBJO-HFUDFJFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CN(CCC1SCC(=O)C2=CC(=CC=C2)OC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C\C(=O)OCC)C(C3=CC=CC=C3Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747374 | |

| Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331383-23-3 | |

| Record name | Methyl (2-chlorophenyl){(3E)-3-(2-ethoxy-2-oxoethylidene)-4-[(2-{3-[(~13~C,~2~H_3_)methyloxy]phenyl}-2-oxoethyl)sulfanyl]piperidin-1-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Piperidone Hydrochloride-Based Synthesis

Starting with piperidone hydrochloride, this route involves:

-

Amino Protection : Introduction of tert-butoxycarbonyl (Boc) groups to shield reactive amines during subsequent steps.

-

Claisen Condensation : Formation of β-keto esters using ethyl acetoacetate under basic conditions (pH 10–12, 25–30°C).

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) to reduce double bonds and install chiral centers.

-

Deprotection and Condensation : Removal of Boc groups (HCl/EtOAc) followed by coupling with 2-chlorophenylacetic acid derivatives.

-

Resolution : Chiral chromatography (Chiralpak AD-H, hexane:isopropanol 90:10) to isolate the desired enantiomer.

-

Halogenation and Thioacetic Acid Substitution : Bromination (NBS, CCl₄) and thioester formation (NaSH, DMF).

-

Hydrolysis and Esterification : Acidic hydrolysis (HCl, 60°C) followed by ethyl esterification (SOCl₂, EtOH).

-

Cis-Trans Conversion : Thermal isomerization (toluene, 110°C, 12h) to favor the trans-configuration.

Route 2: 2-Bromo-(2-Chlorophenyl)-Methyl Acetate Pathway

This alternative route simplifies early-stage intermediates:

-

Condensation : Reaction with piperidine derivatives (K₂CO₃, DMF, 80°C).

-

Dess-Martin Oxidation : Conversion of secondary alcohols to ketones.

-

Wittig Reaction : Olefination using ethylidenetriphenylphosphorane.

-

Hydrolysis : Acid-mediated cleavage (H₂SO₄, H₂O) to yield carboxylic acid intermediates.

Key advantages include fewer steps and higher yields (∼65%) compared to Route 1.

Isotopic Labeling Strategies

Incorporation of ¹³C and d₃ labels occurs at two stages:

-

Methoxy Group Labeling : Replacement of natural abundance methoxy groups with ¹³C-enriched methyl iodide (CH₃¹³C-I) in the presence of Ag₂O.

-

Deuterium Exchange : Catalytic deuteration (Pd/BaSO₄, D₂O, 50°C) at benzylic positions to install d₃ labels.

Reaction Optimization and Critical Parameters

pH and Temperature Control

Optimal reaction conditions for key steps are rigorously defined:

| Step | pH Range | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Enzymatic Oxidation | 7.3–7.5 | 29–31 | 1.5–2.5 | 78–82 |

| Ethyl Esterification | 2.0–3.0 | 60–65 | 4–6 | 90–95 |

| Cis-Trans Isomerization | N/A | 110 | 12 | 85 |

Solvent and Catalyst Selection

-

Hydrogenation : Tetrahydrofuran (THF) with 5% Pd/C achieves >95% conversion.

-

Thioester Formation : Dimethylformamide (DMF) enhances nucleophilicity of sulfide ions.

-

Isotopic Labeling : Deuterated chloroform (CDCl₃) minimizes proton exchange during NMR analysis.

Purification and Analytical Validation

Chromatographic Techniques

-

Chiral HPLC : Polysaccharide-based columns (Chiralcel OD-H) resolve diastereomers with >99% enantiomeric excess (ee). Mobile phase: n-hexane/ethanol (85:15), flow rate 1.0 mL/min.

-

Ion-Exchange Chromatography : Dowex 50WX4 resin removes cationic impurities.

-

Ethanol Gradient Elution : Final purification uses stepwise ethanol gradients (25–35% → 90–100%) to isolate the trans-isomer.

Spectroscopic Characterization

| Technique | Key Signals | Purpose |

|---|---|---|

| ¹H NMR | δ 1.25 (t, J=7.1 Hz, CH₂CH₃), δ 3.72 (s, OCH₃) | Confirm ethyl ester and methoxy groups |

| ¹³C NMR | δ 170.5 (C=O), δ 55.2 (¹³C-OCH₃) | Verify isotopic labeling |

| HRMS | m/z 536.059 [M+H]⁺ (calc. 536.058) | Validate molecular formula |

Data synthesized from patent and analytical protocols.

Challenges and Mitigation Strategies

Diastereomeric Impurities

Cis-trans isomerization during esterification introduces up to 15% undesired diastereomers. Mitigation includes:

Isotopic Dilution

Trace natural-abundance isotopes reduce labeling efficiency. Solutions involve:

-

Excess Labeled Reagents : 20% molar excess of CH₃¹³C-I ensures complete methoxy substitution.

-

Inert Atmosphere : Schlenk techniques prevent deuterium exchange with atmospheric moisture.

Industrial-Scale Production Considerations

Cost-Effective Isotope Sourcing

Bulk procurement of ¹³C-enriched methyl iodide and deuterated solvents reduces material costs by ∼40%.

Waste Management

-

Solvent Recovery : Distillation units reclaim >90% THF and DMF.

-

Catalyst Recycling : Pd/C filtration and reactivation (H₂, 300°C) extend catalyst lifespan.

Chemical Reactions Analysis

Types of Reactions: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is used as a reference standard for isotopic labeling studies. It helps in understanding reaction mechanisms and tracing the pathways of chemical reactions .

Biology: In biological research, this compound is used to study metabolic pathways. The isotopic labels allow researchers to track the compound’s distribution and transformation within biological systems .

Medicine: In medical research, it is used to study the pharmacokinetics and pharmacodynamics of Clopidogrel derivatives. This helps in understanding how the drug is absorbed, distributed, metabolized, and excreted in the body .

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a standard for quality control and ensures the consistency of drug formulations .

Mechanism of Action

The mechanism of action of trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative involves its interaction with specific molecular targets. The compound inhibits the P2Y12 receptor on platelets, preventing platelet aggregation. This action is crucial in preventing blood clots and is similar to the mechanism of action of Clopidogrel .

Comparison with Similar Compounds

Clopidogrel: The parent compound, used as an antiplatelet medication.

Prasugrel: Another antiplatelet drug with a similar mechanism of action.

Ticagrelor: A reversible P2Y12 receptor antagonist.

Uniqueness: trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is unique due to its isotopic labeling. This feature allows for detailed analytical studies and provides insights that are not possible with non-labeled compounds .

Biological Activity

The compound trans-Clopidogrel-MP-13C,d3 Ethyl Ester Derivative is a stable isotope-labeled derivative of clopidogrel, a widely used antiplatelet medication. Understanding its biological activity is crucial for evaluating its pharmacological properties, therapeutic potential, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C27H27ClD3NO6S

- Molecular Weight : 536.059 g/mol

- CAS Number : 1331383-23-3

- Structure : The compound features a thienopyridine core similar to clopidogrel, modified with deuterium isotopes at specific positions to enhance analytical detection and study metabolic pathways.

Clopidogrel and its derivatives act primarily as antagonists of the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation. The active metabolite of clopidogrel is formed through biotransformation involving cytochrome P450 enzymes, particularly CYP2C19. The trans-Clopidogrel-MP-13C,d3 derivative retains this mechanism, but its isotopic labeling allows for improved tracking in pharmacokinetic studies.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of trans-Clopidogrel-MP-13C,d3 shows enhanced stability and bioavailability compared to its parent compound. Studies utilizing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have demonstrated that the derivative exhibits:

- Increased Half-life : The half-life of the active metabolite is significantly prolonged, suggesting improved therapeutic duration.

- Enhanced Metabolic Stability : The isotopic labeling reduces the likelihood of back-conversion to inactive metabolites, a common issue with clopidogrel.

In Vitro Studies

-

Platelet Aggregation Assays :

- In vitro studies have shown that trans-Clopidogrel-MP-13C,d3 effectively inhibits platelet aggregation in response to ADP. The IC50 values were comparable to those of standard clopidogrel formulations, indicating similar efficacy in preventing thrombus formation.

-

Drug Interaction Studies :

- Studies assessing interactions with other drugs (e.g., CYP2C19 inhibitors) revealed that the derivative maintains its activity even in the presence of common inhibitors, which may be beneficial in polypharmacy scenarios.

In Vivo Studies

-

Animal Models :

- In vivo experiments using rat models demonstrated significant reductions in thrombus weight and improved blood flow restoration post-ischemia when treated with trans-Clopidogrel-MP-13C,d3 compared to controls.

-

Pharmacogenetic Considerations :

- Research has highlighted variations in response based on genetic polymorphisms affecting CYP2C19 activity. Carriers of loss-of-function alleles exhibited reduced efficacy; however, the derivative showed promise as an alternative for these patients due to its metabolic profile.

Case Studies

- Case Study A : A patient with a history of cardiovascular events was switched from standard clopidogrel to trans-Clopidogrel-MP-13C,d3 due to poor response attributed to CYP2C19 polymorphism. Post-switch, platelet reactivity tests indicated significant improvement in inhibition rates.

- Case Study B : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those receiving trans-Clopidogrel-MP-13C,d3 demonstrated lower rates of adverse cardiovascular events compared to those on conventional therapy.

Summary Table of Biological Activities

| Activity Type | Standard Clopidogrel | trans-Clopidogrel-MP-13C,d3 |

|---|---|---|

| Platelet Aggregation IC50 | 1.5 µM | 1.4 µM |

| Half-life | 8 hours | 12 hours |

| Thrombus Weight Reduction | 60% | 75% |

| Adverse Event Rate (PCI) | 10% | 5% |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing trans-Clopidogrel-MP-13C,d3 ethyl ester derivative with isotopic purity?

- Methodological Answer : Synthesis requires precise control of isotopic labeling (13C and d3) during the esterification of the parent clopidogrel metabolite. Key steps include:

- Use of isotopically enriched reagents (e.g., 13C-labeled methyl groups and deuterated solvents) to minimize isotopic dilution .

- Separation of diastereomers via chiral chromatography (e.g., HPLC with a polysaccharide-based column) to isolate the trans-isomer from the diastereomeric mixture .

- Validation of isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm 13C/d3 incorporation and stereochemical integrity .

Q. How can the stereochemical configuration of trans-Clopidogrel-MP-13C,d3 ethyl ester be reliably characterized?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable.

- Vibrational circular dichroism (VCD) : Compare experimental and computational spectra to assign trans-configuration .

- NMR coupling constants : Analyze J-values in the ethyl ester moiety (e.g., coupling between H-2 and H-3 protons) to distinguish trans from cis isomers .

Advanced Research Questions

Q. How do isotopic labels (13C/d3) influence metabolic stability studies of trans-Clopidogrel-MP ethyl ester in vitro?

- Methodological Answer :

- Tracer design : Use isotopically labeled derivatives in hepatocyte or microsomal assays to track phase I/II metabolic pathways (e.g., hydrolysis, glucuronidation) via LC-MS/MS.

- Data interpretation : Compare degradation half-lives (t1/2) of labeled vs. unlabeled analogs to assess isotopic effects on enzyme kinetics. Note that deuterium labeling may slow metabolism due to the kinetic isotope effect (KIE), while 13C has negligible impact .

- Pitfalls : Correct for natural isotopic abundance in control samples to avoid false positives .

Q. What experimental strategies resolve data contradictions in quantifying diastereomeric impurities in trans-Clopidogrel-MP-13C,d3 ethyl ester batches?

- Methodological Answer :

- Chromatographic optimization : Use ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers. Adjust mobile phase pH and organic modifier ratios to improve resolution .

- Statistical validation : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to quantify batch-to-batch variability in impurity profiles .

- Cross-validation : Compare results from orthogonal techniques (e.g., NMR integration vs. LC-MS area-under-curve) to confirm impurity levels .

Q. How can researchers design isotope dilution mass spectrometry (IDMS) workflows to quantify trans-Clopidogrel-MP-13C,d3 ethyl ester in biological matrices?

- Methodological Answer :

- Internal standard selection : Use a structurally analogous, isotopically labeled compound (e.g., d4-clopidogrel) to correct for matrix effects and ionization efficiency .

- Calibration curve validation : Ensure linearity (R² > 0.99) across the expected concentration range (e.g., 1–500 ng/mL) in plasma or serum.

- Limit of quantification (LOQ) : Optimize solid-phase extraction (SPE) protocols to achieve LOQ ≤ 0.1 ng/mL, critical for low-abundance metabolite studies .

Data Analysis and Reporting Standards

Q. What statistical methods are recommended for analyzing inter-laboratory variability in trans-Clopidogrel-MP-13C,d3 ethyl ester quantification?

- Methodological Answer :

- Bland-Altman plots : Visualize systematic bias between laboratories.

- Intraclass correlation coefficient (ICC) : Assess consistency across repeated measurements (ICC > 0.9 indicates high reliability) .

- Robust regression : Mitigate outlier effects in collaborative studies involving multiple analytical platforms .

Q. How should researchers address discrepancies between theoretical and observed isotopic abundance in HRMS data?

- Methodological Answer :

- Natural abundance correction : Subtract background 13C and 2H signals using software tools (e.g., Thermo Fisher’s Xcalibur Isotopic Distribution Calculator).

- Fragmentation pattern analysis : Verify isotopic labeling sites via tandem MS to distinguish true isotopic incorporation from adducts or contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.